1-(Chloromethyl)-3-methoxy-5-nitrobenzene
Description
Properties
IUPAC Name |
1-(chloromethyl)-3-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOYGUDIOABRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261854-28-7 | |
| Record name | 1-(chloromethyl)-3-methoxy-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chloromethylation of 3-Methoxy-2-nitrobenzene
One of the most studied routes involves the chloromethylation of 3-methoxy-2-nitrobenzene . This process typically employs formaldehyde derivatives in the presence of hydrochloric acid and a Lewis acid catalyst, such as zinc chloride, to introduce the chloromethyl group at the aromatic ring.
- Reactant: 3-methoxy-2-nitrobenzene
- Reagents: Formaldehyde (or paraformaldehyde), hydrogen chloride
- Catalyst: Zinc chloride or other Lewis acids
- Temperature: Usually maintained around 60–80°C
- Time: Several hours to ensure complete substitution
Mechanism:
The electrophilic chloromethylation proceeds via formation of a chloromethyl carbocation intermediate, which then substitutes at the ortho or para position relative to the methoxy group, favoring the position ortho to the methoxy group due to activating effects.
Outcome:
This method yields 1-(Chloromethyl)-3-methoxy-5-nitrobenzene with typical yields around 60–70%, depending on the reaction parameters and purity of starting materials.
Synthesis via Nitration and Subsequent Chloromethylation
Another approach involves nitration of a suitable precursor, such as 3-methoxybenzene , followed by chloromethylation:
- Step 1: Nitrate 3-methoxybenzene using a mixture of concentrated nitric and sulfuric acids to obtain 3-methoxy-5-nitrobenzene .
- Step 2: Chloromethylate the nitrated compound under similar conditions as above, using formaldehyde and HCl in the presence of a catalyst.
This sequential approach allows for better control over the regioselectivity of nitration and chloromethylation, ensuring substitution occurs at the desired positions.
Alternative Routes Using Halogenation and Functional Group Transformations
A less common but feasible route involves halogenating 3-methoxy-5-nitrobenzene with N-chlorosuccinimide (NCS) or other chlorinating agents, followed by nucleophilic substitution to introduce the chloromethyl group.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Reagents | Catalyst | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Chloromethylation | 3-Methoxy-2-nitrobenzene | Formaldehyde, HCl | ZnCl₂ | 60–80°C, several hours | 60–70 | Most direct and efficient |
| Nitration + Chloromethylation | 3-Methoxybenzene | HNO₃/H₂SO₄, formaldehyde, HCl | - | Nitration at 0–5°C, chloromethylation at 60–80°C | 55–65 | Sequential, controlled regioselectivity |
| Halogenation + Nucleophilic substitution | 3-Methoxy-5-nitrobenzene | NCS, formaldehyde | - | Room temperature to 80°C | 50–60 | Less common |
Research Findings and Notes
- The chloromethylation process is sensitive to reaction conditions; excess formaldehyde or prolonged reaction times can lead to poly-substitution or side products.
- Catalysts such as zinc chloride significantly improve regioselectivity and yield.
- Purification typically involves recrystallization or column chromatography to remove unreacted starting materials and by-products.
- The purity of the final compound is critical, especially if intended for pharmaceutical applications, necessitating further purification steps like recrystallization from suitable solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The methoxy group can be oxidized to a formyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols are used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(hydroxymethyl)-3-methoxy-5-nitrobenzene, 1-(aminomethyl)-3-methoxy-5-nitrobenzene, and 1-(thiomethyl)-3-methoxy-5-nitrobenzene.
Reduction: The major product is 1-(chloromethyl)-3-methoxy-5-aminobenzene.
Oxidation: The major product is 1-(chloromethyl)-3-formyl-5-nitrobenzene.
Scientific Research Applications
1-(Chloromethyl)-3-methoxy-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-methoxy-5-nitrobenzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. The nucleophile attacks the carbon atom bonded to the chlorine, leading to the substitution of the chlorine atom.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives.
Oxidation: The methoxy group is oxidized to a formyl group through the transfer of oxygen atoms from the oxidizing agent to the substrate.
Comparison with Similar Compounds
Reactivity
- Chloromethyl (-CH₂Cl) vs. Chloro (-Cl): The chloromethyl group in the target compound is more reactive than a simple chloro substituent (as in ) due to its ability to undergo nucleophilic substitution (e.g., forming bonds with amines or thiols in drug-linker systems ).
- However, the nitro group counteracts this by deactivating the ring overall .
Lipophilicity
- The target compound’s chloromethyl group increases lipophilicity compared to 1-chloro-3-methoxy-5-nitrobenzene . This property is critical for bioavailability in drug design.
- 1-Chloro-3-(chloromethyl)-5-nitrobenzene has a higher XLogP3 (2.8) due to dual chloro substituents, suggesting the target compound may have a similar or slightly lower logP.
Biological Activity
1-(Chloromethyl)-3-methoxy-5-nitrobenzene, also known by its CAS number 1261854-28-7, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
1-(Chloromethyl)-3-methoxy-5-nitrobenzene features a nitro group, a methoxy group, and a chloromethyl group attached to a benzene ring. Its structural formula can be represented as follows:
This compound's unique structure is significant for its interaction with biological targets.
The biological activity of 1-(Chloromethyl)-3-methoxy-5-nitrobenzene is primarily attributed to its ability to interact with various cellular targets:
- Target Kinases : Similar compounds have been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and survival pathways.
- Intracellular Signaling : The compound may affect intracellular signaling pathways that regulate cell growth and apoptosis, leading to antiproliferative effects against cancer cell lines.
Enzyme Interactions
1-(Chloromethyl)-3-methoxy-5-nitrobenzene has demonstrated the ability to inhibit specific enzymes involved in cancer progression. For instance:
- c-Met Kinase Inhibition : This compound has been observed to bind to the active site of c-Met kinase, preventing substrate access and inhibiting its catalytic activity.
Cellular Effects
The compound's cellular effects include:
- Cell Proliferation : In vitro studies have shown that it can significantly reduce the proliferation of various cancer cell lines.
- Gene Expression Modulation : It alters gene expression profiles related to cell cycle regulation and apoptosis.
Pharmacokinetics
Research indicates that 1-(Chloromethyl)-3-methoxy-5-nitrobenzene exhibits favorable pharmacokinetic properties:
- Absorption and Distribution : The compound is readily absorbed in biological systems, with studies indicating effective distribution across tissues.
- Metabolism : It undergoes metabolic transformations, including oxidation and conjugation, which may affect its biological activity.
Case Studies
Several studies have explored the biological activity of 1-(Chloromethyl)-3-methoxy-5-nitrobenzene:
- Anticancer Activity : A study evaluated the antiproliferative effects on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.
- Antimicrobial Properties : In another investigation, the compound was tested against various bacterial strains. It exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
Data Table: Biological Activity Summary
Q & A
Q. Optimization Strategies :
- Temperature Control : Chloromethylation is exothermic; maintain 0–5°C to minimize side reactions.
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to enhance regioselectivity.
- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reagent solubility.
Monitor progress via TLC and HPLC, and confirm purity with ¹H NMR .
Advanced: How do electronic effects of the nitro and methoxy groups influence the reactivity of the chloromethyl substituent in cross-coupling reactions?
Methodological Answer:
The nitro group (strong electron-withdrawing, meta-directing) stabilizes negative charges in transition states, facilitating nucleophilic substitutions at the chloromethyl site. The methoxy group (electron-donating, ortho/para-directing) may compete, complicating regioselectivity.
Q. Experimental Approaches :
- Kinetic Studies : Compare reaction rates with analogs lacking nitro/methoxy groups.
- Computational Modeling : Use DFT to map electron density and predict reactive sites.
- Substituent Screening : Replace methoxy with other groups (e.g., methyl) to isolate electronic effects.
Validate with X-ray crystallography or 2D NMR (e.g., NOESY) to confirm bond formation .
Basic: What analytical techniques are most reliable for characterizing structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., nitro groups deshield adjacent protons).
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
Q. Resolving Data Contradictions :
- If NMR signals overlap, use deuterated solvents or 2D techniques (COSY, HSQC).
- Cross-reference with X-ray crystallography (e.g., CCDC data) for absolute configuration .
Advanced: How can competing side reactions during chloromethylation be suppressed?
Methodological Answer:
Common side reactions include over-chlorination or Friedel-Crafts alkylation. Mitigation strategies:
Protective Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
Stoichiometry Control : Use substoichiometric HCl to limit multiple chlorinations.
In Situ Quenching : Add NaHCO₃ to neutralize excess HCl.
Reaction Monitoring : Use GC-MS to detect intermediates like dichloromethane byproducts.
Optimize via DoE (Design of Experiments) to balance yield and selectivity .
Basic: What safety protocols are critical for handling 1-(Chloromethyl)-3-methoxy-5-nitrobenzene?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use respiratory protection if dust forms.
- Ventilation : Conduct reactions in a fume hood; install local exhaust for powder handling.
- Storage : Store in airtight containers away from heat (nitro compounds are thermally sensitive).
- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) and adsorb with vermiculite.
Refer to SDS guidelines for emergency response (e.g., eye flushing with saline) .
Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the methoxy group reduces electron donation, destabilizing the aromatic ring. Nitro groups enhance acidity, promoting decomposition.
- Basic Conditions : Hydroxide ions may displace the chloromethyl group via SN2, forming alcohols.
Q. Experimental Validation :
- pH Stability Studies : Incubate the compound in buffers (pH 1–14) and monitor degradation via UV-Vis.
- Isotopic Labeling : Use D₂O to track H/D exchange at reactive sites.
- Kinetic Isotope Effects : Compare reaction rates with deuterated vs. non-deuterated analogs .
Basic: How can solvent polarity impact the compound’s solubility and reaction outcomes?
Methodological Answer:
- Polar Solvents (DMF, DMSO) : Enhance solubility of nitro-aromatics but may participate in side reactions (e.g., sulfonation).
- Nonpolar Solvents (Toluene, Hexane) : Reduce solubility but improve selectivity in Friedel-Crafts scenarios.
Q. Optimization Workflow :
Screen solvents using Hansen solubility parameters.
Measure partition coefficients (logP) to predict extraction efficiency.
Test mixed solvents (e.g., DCM/MeOH) for balanced polarity .
Advanced: What catalytic systems are effective for functionalizing the chloromethyl group in C–C bond formation?
Methodological Answer:
- Palladium Catalysts : Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DME).
- Copper-Mediated Ullmann Coupling : For C–N bond formation with amines.
- Photoredox Catalysis : Enable radical-based functionalization under mild conditions.
Q. Key Considerations :
- Pre-activate the chloromethyl group with KI to enhance leaving-group ability.
- Monitor catalyst loading (e.g., 1–5 mol%) to avoid metal contamination in products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
